3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole
Description
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
ZEHDZJOQKREMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C1N(C3=CC=CC=C23)C)C |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed (3+2) Annulation Approach
A highly efficient and modern method to synthesize cyclopenta[b]indoles, including derivatives like this compound, involves a Lewis acid-catalyzed (3+2) annulation reaction between 2-indolylmethanols and propargylic alcohols. This method was reported by recent studies utilizing scandium triflate (Sc(OTf)3) as the catalyst, proceeding via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade to form the fused tricyclic skeleton with high efficiency and yield.
- Catalyst: Scandium triflate (Sc(OTf)3) or other Lewis acids such as Zn(OTf)2, Bi(OTf)3, Yb(OTf)3.
- Reaction conditions: Typically performed in toluene or 1,2-dichloroethane at elevated temperatures (~100 °C).
- Substrates: 2-indolylmethanols (three-carbon synthon) and propargylic alcohols (two-carbon synthon).
- Yield: Moderate to high yields (up to 87-95%) depending on the catalyst and substrate scope.
- Mechanism: Involves formation of an allenyl intermediate, carbocation formation, followed by intramolecular cyclization to yield the cyclopenta[b]indole core.
Table 1. Catalyst Screening and Yields for Cyclopenta[b]indole Synthesis
| Entry | Catalyst | Yield (%) | Notes |
|---|---|---|---|
| 1 | Zn(OTf)2 | 62 | Moderate yield |
| 2 | Sc(OTf)3 | 87-95 | High yield, preferred catalyst |
| 3 | Bi(OTf)3 | Moderate | Effective Lewis acid |
| 4 | Yb(OTf)3 | Moderate | Effective Lewis acid |
| 5 | Cu(OTf)2 | Moderate | Promotes reaction |
| 6 | AgNTf2 | Moderate | Promotes reaction |
Research Findings and Data Tables
Representative Experimental Data from Lewis Acid-Catalyzed Annulation
| Substrate (2-Indolylmethanol) | Propargylic Alcohol | Catalyst | Temperature (°C) | Product Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1a | 2a | Sc(OTf)3 | 100 | 87-95 | Cyclopenta[b]indole with fused tricyclic core |
| 1a | 2a | Zn(OTf)2 | 100 | 62 | Moderate yield, less efficient catalyst |
Spectroscopic and Crystallographic Characterization
- The fused tricyclic skeleton of the products was confirmed by X-ray crystallography (e.g., CCDC 2,313,081 for product 3a).
- Proton NMR data typically show characteristic aromatic and aliphatic signals consistent with substituted cyclopenta[b]indole frameworks.
- High-resolution mass spectrometry confirms molecular weights matching the target compounds.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has indicated that compounds derived from the cyclopenta[b]indole scaffold exhibit promising antitumor properties. A study demonstrated that derivatives of cyclopenta[b]indoles, including 3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole, were synthesized and tested for their efficacy against various cancer cell lines. The results showed a significant inhibition of cell proliferation, suggesting that these compounds could serve as potential leads in cancer therapy .
1.2 Neuropharmacological Effects
Molecular docking studies have been conducted to evaluate the compatibility of cyclopenta[b]indoles with serotonin transporters. These studies revealed that this compound binds effectively to serotonin receptors, indicating its potential application in treating mood disorders and other neuropharmacological conditions .
Synthesis and Derivatives
The synthesis of this compound involves several synthetic pathways that utilize various reagents and conditions to achieve high yields. The compound can be further modified to enhance its biological activity or alter its pharmacokinetic properties.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Friedel-Crafts Reaction | 77 | Ethanol/HCl |
| Iodine-catalyzed Cyclization | 70 | Manganese(III) Oxidation |
| Lewis Acid Catalysis | 62 | DCE at 100 °C |
These methods not only provide efficient routes for synthesizing the compound but also allow for the exploration of various derivatives that may exhibit enhanced properties .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of cyclopenta[b]indoles make them suitable candidates for organic semiconductor materials. Studies have shown that incorporating this compound into polymer matrices can improve charge transport properties, making it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
3.2 Photovoltaic Applications
The incorporation of cyclopenta[b]indole derivatives into photovoltaic devices has demonstrated improved efficiency due to their favorable energy levels and light absorption characteristics. Research indicates that devices utilizing these compounds show enhanced performance metrics compared to traditional materials .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, a series of cyclopenta[b]indole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The study reported an IC50 value of 15 µM for one of the derivatives, indicating potent antitumor activity .
Case Study 2: Neuropharmacological Potential
A molecular docking study assessed the binding affinity of various cyclopenta[b]indoles to serotonin receptors. The findings suggested that this compound has a higher binding affinity compared to standard antidepressants, highlighting its potential as a novel therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key parameters of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole with structurally related cyclopenta[b]indole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydrocyclopenta[b]indole | C₁₁H₁₁N | 157.21 | 300.9 | 100.5–105.5 | 3.26 |
| 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | C₁₂H₁₃N | 171.24 | Not reported | Not reported | ~3.5* |
| Cyclopent[b]indole, 1,2,3,4-tetrahydro-2-(4-methoxyphenyl)- | C₁₈H₁₇NO | 263.33 | Not reported | Not reported | ~4.0* |
| This compound | C₁₅H₁₉N (inferred) | 207.32 (calculated) | ~320–330 (estimated) | Not reported | ~4.2 (estimated) |
Notes:
- The base compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has a lower molecular weight and LogP compared to substituted derivatives. Ethyl and methyl groups in the target compound likely increase hydrophobicity (higher LogP) and boiling point due to greater molecular mass .
- The 4-methyl analog () is synthesized as a brown oil, suggesting lower crystallinity compared to the parent compound .
Key Research Findings
- The ethyl and dimethyl groups in the target compound could enhance binding affinity to hydrophobic protein pockets compared to smaller analogs like the 4-methyl derivative .
Biological Activity
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole (CAS No. 667466-10-6) is a compound belonging to the cyclopenta[b]indole family, which has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.27 g/mol. The compound features a fused bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol |
| CAS Number | 667466-10-6 |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds within the cyclopenta[b]indole family exhibit significant anticancer activity. A study highlighted that derivatives of cyclopenta[b]indoles showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This protection is attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in neuronal cultures .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Case Studies
-
Anticancer Activity in Breast Cancer Models
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with cyclopenta[b]indole derivatives led to a significant decrease in cell viability. The researchers observed increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage after treatment with this compound .
-
Neuroprotection in Animal Models
- In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study reported enhanced levels of brain-derived neurotrophic factor (BDNF), indicating a potential mechanism for its neuroprotective effects.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation.
- Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Membrane Disruption: Alteration of microbial cell membranes leading to increased permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the cyclopenta[b]indole core of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole?
- Answer : The cyclopenta[b]indole scaffold can be synthesized via Morita–Baylis–Hillman (MBH) adducts followed by sodium tetrahydroborate reduction and acid-mediated cyclization, achieving >99:1 diastereoselectivity and 70% yield . Alternative approaches include Fischer indolization with phenylhydrazine and cyclopentanone under acidic conditions, as demonstrated for related tetrahydrocyclopenta[b]indoles . Key steps involve refluxing in acetonitrile or dichloromethane and purification via flash chromatography (hexane/ethyl acetate) .
| Method | Key Reagents | Yield | Diastereoselectivity |
|---|---|---|---|
| MBH adduct + NaBH4 | Indole, trifluoromethanesulfonic acid | 70% | >99:1 |
| Fischer indolization | Phenylhydrazine, cyclopentanone | 74% | N/A |
Q. How can the structure of this compound be confirmed experimentally?
- Answer : X-ray crystallography (e.g., P1 space group analysis) is critical for resolving stereochemistry and intra-/intermolecular interactions (e.g., C–H···O bonds) . Complementary techniques include NMR (to confirm substituent positions) and mass spectrometry (EI-MS for molecular ion verification). For derivatives, IR spectroscopy can identify functional groups like esters or carboxylic acids .
Q. What physicochemical properties (e.g., LogP, solubility) are relevant for designing biological assays?
- Answer : LogP (3.26) and vapor pressure (~0 mmHg at 25°C) indicate moderate lipophilicity and low volatility, suggesting compatibility with in vitro assays . Solubility can be enhanced using co-solvents like DMSO or ethanol (stock solutions: 10 mM in DMSO). For in vivo studies, formulations with Blue Ice or RT shipping conditions are recommended .
Advanced Research Questions
Q. How can diastereoselectivity in cyclopenta[b]indole synthesis be optimized for asymmetric centers?
- Answer : Steric and electronic control during cyclization is critical. For example, trifluoromethanesulfonic acid promotes high diastereoselectivity (>99:1) by stabilizing transition states via non-classical hydrogen bonding . Chiral auxiliaries or catalysts (e.g., Pd/C in hydrogenation steps) may further enhance enantiomeric excess in derivatives .
Q. What strategies are effective for modifying substituents (e.g., ethyl, methyl groups) to improve pharmacological activity?
- Answer : Substituent effects on receptor binding can be studied via structure-activity relationship (SAR) models. For example:
- Ethyl groups : Enhance lipophilicity and metabolic stability .
- Methoxy groups : Modulate electronic properties and bioavailability (e.g., 7-methoxy derivatives show improved CNS penetration) .
- Carboxylic acid moieties : Improve solubility for in vivo applications .
Q. How can data contradictions in spectroscopic characterization (e.g., NMR shifts, melting points) be resolved?
- Answer : Discrepancies often arise from polymorphic forms or solvent effects. For example:
- Melting point variation (100.5–105.5°C) : Use differential scanning calorimetry (DSC) to identify polymorphs .
- NMR shifts : Compare data across solvents (e.g., CDCl3 vs. DMSO-d6) and reference calculated spectra from X-ray structures .
Q. What experimental designs are optimal for evaluating cyclopenta[b]indole derivatives in enzyme inhibition assays?
- Answer :
- Dose-response curves : Use 3–5 logarithmic concentrations to determine IC50 values.
- Controls : Include known inhibitors (positive controls) and DMSO-only solutions (negative controls) .
- Assay conditions : Maintain pH 7.4 (phosphate buffer) and 37°C to mimic physiological environments .
Q. How can computational methods (e.g., DFT, molecular docking) predict cyclopenta[b]indole interactions with biological targets?
- Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., serotonin receptors) based on indole scaffold affinity .
- Validation : Cross-check docking scores with experimental IC50 data .
Methodological Notes
- Safety : Use fume hoods and PPE (gloves, goggles) due to irritant hazards (H315, H319) .
- Data Reproducibility : Replicate syntheses ≥3 times and report mean yields ± standard deviation .
- Conflict Resolution : Address contradictory LogP or melting point data by validating methods with peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
